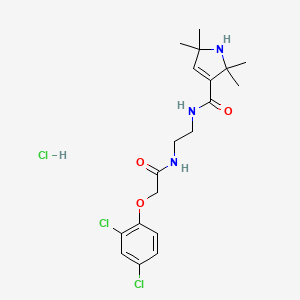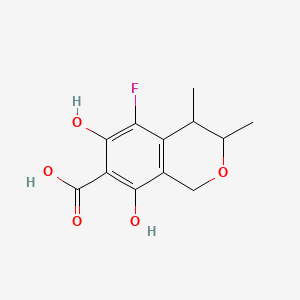
3,4-Dihydro-6,8-dihydroxy-3,4-dimethyl-5-fluoro-1H-2-benzopyran-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-6,8-dihydroxy-3,4-dimethyl-5-fluoro-1H-2-benzopyran-7-carboxylic acid is a complex organic compound belonging to the class of benzopyran derivatives. This compound features a fused benzene and pyran ring system, with multiple hydroxyl (-OH) and fluorine (F) substituents, as well as a carboxylic acid (-COOH) group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriately substituted phenols or catechols with aldehydes or ketones under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid or sulfuric acid, and may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts, such as Lewis acids or transition metal complexes, may be employed to enhance the reaction rates and yields.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed:
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives can be used to study biological processes and interactions with biomolecules.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulate signaling pathways, or inhibit specific biochemical processes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
類似化合物との比較
Coumarin: A well-known benzopyran derivative with various biological activities.
Indole: Another heterocyclic compound with significant biological and pharmaceutical properties.
Fluorinated Benzopyrans: Compounds similar to the one but with different substituents or positions of fluorine atoms.
Uniqueness: This compound is unique due to its specific combination of hydroxyl, fluorine, and carboxylic acid groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
142689-06-3 |
|---|---|
分子式 |
C12H13FO5 |
分子量 |
256.23 g/mol |
IUPAC名 |
5-fluoro-6,8-dihydroxy-3,4-dimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H13FO5/c1-4-5(2)18-3-6-7(4)9(13)11(15)8(10(6)14)12(16)17/h4-5,14-15H,3H2,1-2H3,(H,16,17) |
InChIキー |
FKBNJBQVUIBLFK-UHFFFAOYSA-N |
正規SMILES |
CC1C(OCC2=C1C(=C(C(=C2O)C(=O)O)O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


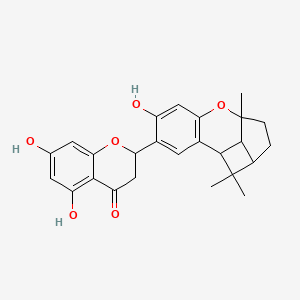
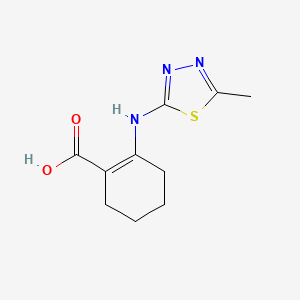

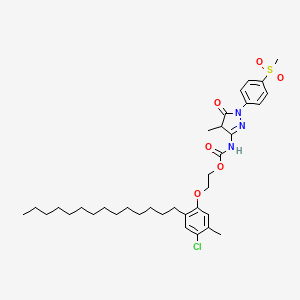
![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
![(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B15186802.png)
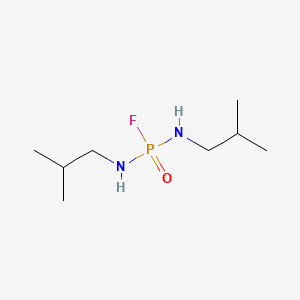

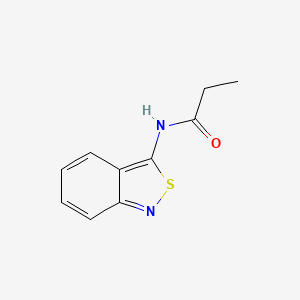
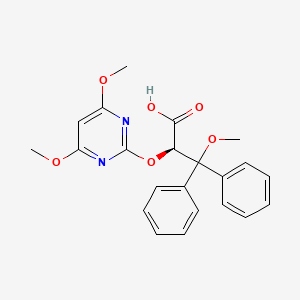
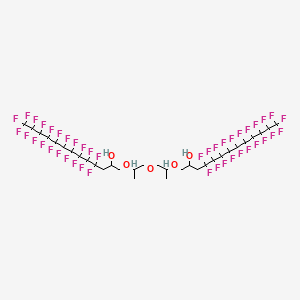
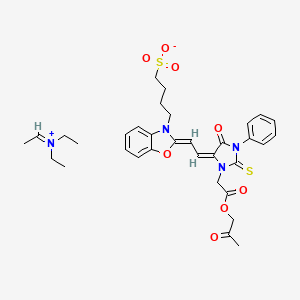
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
